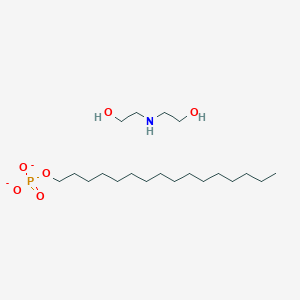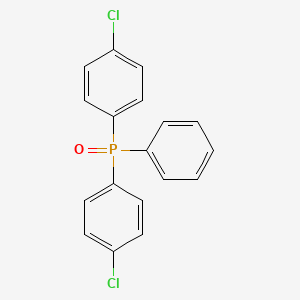
Hexadecyl phosphate;2-(2-hydroxyethylamino)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] is a compound known for its surfactant properties. It is commonly used in various industrial applications due to its excellent emulsifying, dispersing, and anticorrosive abilities . This compound is also known by other names such as DEA-cetyl phosphate and is classified as an anionic surfactant .
Preparation Methods
The synthesis of 1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] involves the reaction of 1-Hexadecanol with polyphosphoric acid or phosphorus pentoxide, followed by neutralization with 2,2’-iminobis[ethanol] (diethanolamine) . The reaction conditions typically require controlled temperatures and specific pH levels to ensure the desired product is obtained .
Chemical Reactions Analysis
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding phosphates and other oxidized products.
Reduction: It can be reduced to form simpler alcohols and phosphates.
Substitution: The compound can undergo substitution reactions where the phosphate group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces the surface tension between different phases, allowing for better mixing and stability of emulsions . The compound’s molecular structure enables it to form micelles, which encapsulate hydrophobic substances and enhance their solubility in aqueous solutions .
Comparison with Similar Compounds
1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:
Cetyl Phosphate: Similar in structure but lacks the diethanolamine component, making it less effective as a surfactant.
Stearyl Phosphate: Another similar compound with a longer carbon chain, which affects its solubility and emulsifying properties.
Lauryl Phosphate: With a shorter carbon chain, it has different solubility and surfactant properties compared to 1-Hexadecanol, phosphate, compd.
The uniqueness of 1-Hexadecanol, phosphate, compd. with 2,2’-iminobis[ethanol] lies in its balanced hydrophilic and hydrophobic properties, making it highly effective in various applications .
Properties
CAS No. |
69331-39-1 |
|---|---|
Molecular Formula |
C20H46NO6P |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
InChI Key |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOP(=O)([O-])[O-].C(CO)NCCO |
Canonical SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Key on ui other cas no. |
69331-39-1 |
Pictograms |
Corrosive; Irritant |
Related CAS |
65138-84-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-[(2-Methylbutanoyl)amino]benzoic acid](/img/structure/B1623522.png)

